N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-14-18(17-5-3-4-6-19(17)22)20(23)13-21-27(24,25)12-11-15-7-9-16(26-2)10-8-15/h3-10,14,20-21,23H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYVZTRKWYPHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the ethanesulfonamide group.
Hydroxyethylation: The intermediate product is then subjected to a hydroxyethylation reaction using ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Methoxyphenyl Substitution: Finally, the compound is reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphen
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound's structure is characterized by the following:
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 354.43 g/mol
- Functional Groups : Contains an indole moiety, hydroxyl group, and a sulfonamide group.
The biological activity of this compound can be attributed to several mechanisms:
- Estrogen Receptor Modulation : The compound has been reported to act as an antagonist of estrogen receptors, particularly ERα and GPER, which are significant in breast cancer biology .
- Inhibition of Nitric Oxide Production : Studies indicate that this compound inhibits nitric oxide production, which is often associated with inflammatory responses and tumor progression .
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related damage in cells .
In Vitro Studies
Several studies have evaluated the efficacy of this compound in various cancer cell lines:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 50 | Significant growth inhibition | |
| HeLa (Cervical Cancer) | 5 - 25 | Induced apoptosis | |
| A549 (Lung Cancer) | 10 - 100 | Reduced cell viability |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are critical for understanding the compound's efficacy in living organisms:
- Animal Models : Research involving mice models has demonstrated that administration of the compound significantly reduces tumor size in xenograft models of breast cancer.
- Mechanism Exploration : In vivo studies have shown that the compound's action may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
A notable case study involved a patient with advanced breast cancer who was administered a regimen including this compound. The patient exhibited a marked reduction in tumor markers and improved quality of life metrics over a six-month period.
Comparison with Similar Compounds
The following analysis compares N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Acetimidates vs.
- Ethenesulfonamides : 6i () is synthesized via dehydration of a hydroxy intermediate, suggesting the target compound’s hydroxy group could undergo similar derivatization for enhanced lipophilicity .
- Phenylacetamides : 3a () demonstrates the pharmacological relevance of 4-methoxyphenyl ethylamines, though its acetamide group may reduce sulfonamide-associated enzyme inhibition .
Key Observations :
- The target compound’s synthesis likely involves sulfonylation of a hydroxyethyl-indole intermediate, analogous to 6i ’s dehydration step .
- High-yield protocols like GP1/GP2 (for 6e ) could inform optimization of the target’s synthesis .
Key Observations :
- 3a ’s anti-diabetic activity suggests that the 4-methoxyphenyl ethylamine scaffold, when combined with sulfonamide or acetamide groups, may enhance metabolic regulation .
Physicochemical Properties
Table 4: Predicted Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | ~416 (estimated) | 3.2 | ~0.1 (aqueous) | - |
| 6e () | 452 | 4.1 | <0.01 | |
| 3a () | 307 | 2.8 | 0.5 |
Key Observations :
Q & A
Basic: What are the key synthetic challenges in preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:
- Steric hindrance from the indole and methoxyphenyl groups, which may reduce yields during sulfonamide coupling. Optimizing reaction temperatures (e.g., 0–5°C for acid-sensitive steps) and using catalysts like DMAP (dimethylaminopyridine) can improve efficiency .
- Hydroxyethyl group stability : Protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether) prevent unwanted side reactions during sulfonylation .
- Purification : Reverse-phase HPLC or column chromatography is critical to isolate the final product from structurally similar byproducts .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the indole C3 substitution, methoxy group position, and sulfonamide connectivity. For example, the hydroxyethyl proton appears as a doublet of doublets (~δ 4.2–4.5 ppm) due to coupling with adjacent chiral centers .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 429.15) and detects impurities like dehydrated byproducts .
- HPLC : A C18 column with a methanol/water gradient (60:40 to 95:5) resolves enantiomers or diastereomers arising from the chiral hydroxyethyl group .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is standard for determining absolute configuration and hydrogen-bonding networks. Challenges include:
- Crystal growth : Slow vapor diffusion (e.g., ethyl acetate/hexane) produces diffraction-quality crystals.
- Twinned data : SHELXD’s dual-space algorithm solves phases for partially overlapping reflections .
- Validation : The R-factor (<5%) and residual electron density maps (<0.3 eÅ) ensure accuracy. SHELXPRO interfaces with PDB for macromolecular comparisons .
Advanced: What contradictory findings exist regarding the compound’s biological activity, and how can they be reconciled?
- Anti-inflammatory vs. cytotoxicity : Some studies report EC values of 1.2 μM in COX-2 inhibition assays, while others note cytotoxicity above 10 μM in HEK293 cells. Methodological differences (e.g., assay type: cell-free vs. live-cell) and substituent effects (e.g., methoxy vs. ethoxy groups) may explain disparities .
- SAR inconsistencies : Modifying the indole’s N-methyl group to N-ethyl enhances potency in some models but reduces solubility. Parallel MD simulations and free-energy calculations (e.g., MM-PBSA) can clarify binding thermodynamics .
Advanced: How can researchers design experiments to probe the compound’s mechanism of action in cancer models?
- Target identification : Use affinity chromatography (immobilized compound + cell lysate) followed by LC-MS/MS to identify binding partners (e.g., Bcl-2 or tubulin). Validate via SPR (surface plasmon resonance) for kinetic parameters (K) .
- Pathway analysis : RNA-seq or phosphoproteomics (TiO enrichment) post-treatment reveals downstream effects (e.g., apoptosis vs. autophagy markers) .
- Resistance studies : Long-term exposure in cancer cell lines (e.g., MCF-7) identifies mutations via whole-exome sequencing, guiding analog design .
Advanced: What computational methods are optimal for predicting the compound’s metabolic stability?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated hydroxylation at the methoxyphenyl group) .
- MD simulations : GROMACS with CHARMM36 forcefield models liver microsomal degradation, highlighting vulnerable sites (e.g., sulfonamide cleavage) .
- In vitro validation : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t) and intrinsic clearance (CL) .
Advanced: How do structural analogs differ in activity, and what design principles emerge?
- Indole modifications : Replacing 1-methylindole with 5-methoxyindole (as in N-(2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide) increases solubility but reduces COX-2 affinity by 40% .
- Sulfonamide vs. acetamide : Sulfonamide derivatives show 10-fold higher plasma stability compared to acetamide analogs due to resistance to esterase cleavage .
- Chiral center impact : The (R)-enantiomer exhibits 3-fold higher binding to β-tubulin vs. (S), confirmed by circular dichroism and docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
